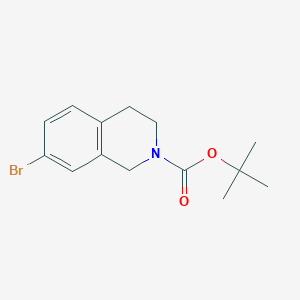

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPKRLMPHNRWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579122 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258515-65-0 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and subsequent functionalization, and explores its applications in the development of novel therapeutic agents.

Core Properties

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold. The presence of a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for a variety of chemical transformations.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 258515-65-0[1] |

| Molecular Formula | C₁₄H₁₈BrNO₂[2] |

| Molecular Weight | 312.21 g/mol |

| Appearance | Solid[2] |

| Boiling Point | 374.2 °C at 760 mmHg |

| Purity | Typically ≥96% |

| Storage | -20°C, sealed storage, away from moisture |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the aliphatic protons of the dihydroisoquinoline core (multiplets, ~2.8-3.7 ppm), and the aromatic protons (multiplets, ~7.0-7.4 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28, 80 ppm), the aliphatic carbons (~28, 40, 45 ppm), the aromatic carbons (some shifted downfield due to the bromine substituent, ~120-140 ppm), and the carbonyl carbon of the Boc group (~154 ppm). |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aliphatic and aromatic), a strong C=O stretching from the carbamate (~1690 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Synthesis of this compound

Experimental Protocol:

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water, is added a base, for instance, sodium carbonate or triethylamine (2.0 eq).[1] The mixture is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added portion-wise.[1] The reaction is then allowed to warm to room temperature and stirred overnight.[1]

Work-up and Purification:

Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Applications in Drug Discovery

The bromine atom at the 7-position of the dihydroisoquinoline ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This functionalization is pivotal for the synthesis of diverse chemical libraries for drug screening and the development of targeted therapeutics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. While specific protocols for this compound are not extensively documented in publicly available literature, general procedures for similar aryl bromides can be adapted.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In an inert atmosphere, a mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is suspended in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is heated until the starting material is consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the 7-aryl-substituted product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of 7-amino-3,4-dihydroisoquinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

General Experimental Protocol for Buchwald-Hartwig Amination:

Under an inert atmosphere, this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction is heated until completion, followed by an extractive work-up and purification by column chromatography.

Role in Drug Discovery and Signaling Pathways

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.

While specific biological activities for derivatives of this compound are not extensively reported in the public domain, its utility as a synthetic intermediate allows for the generation of novel compounds that can be screened against various biological targets. The functionalization at the 7-position can significantly influence the pharmacological profile, including binding affinity and selectivity for specific receptors or enzymes. For instance, the introduction of different aryl or amino groups can modulate interactions with protein kinases, G-protein coupled receptors, or ion channels, which are key components of cellular signaling pathways implicated in numerous diseases.

The development of novel derivatives from this starting material holds promise for the discovery of new therapeutic agents that can modulate signaling pathways involved in cancer, inflammation, and neurological disorders.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized 1,2,3,4-tetrahydroisoquinoline derivatives. Its strategic bromination and N-protection allow for selective modifications through modern cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries for drug discovery and development. The detailed protocols and compiled data in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The known properties of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 258515-65-0 | [1] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.21 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 374.2 °C at 760 mmHg | |

| Storage Temperature | -20°C, sealed storage, away from moisture |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] It provides a measure of the true solubility by allowing a saturated solution to reach equilibrium with an excess of the solid compound.

2.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, dimethyl sulfoxide (DMSO), etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure a saturated solution is formed.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the selected solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Context in Drug Discovery: The STING Signaling Pathway

While the direct biological targets of this compound are not extensively documented, its core structure, 3,4-dihydroisoquinoline-2(1H)-carboxamide, is found in compounds identified as inhibitors of the STING (Stimulator of Interferon Genes) signaling pathway. The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, triggering immune responses.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive therapeutic target. The diagram below provides a conceptual overview of the STING pathway and the potential point of inhibition for compounds of this class.

References

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate safety and handling

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 258515-65-0), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Physical Properties

This compound is a heterocyclic compound widely utilized in the synthesis of various biologically active molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 258515-65-0 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [2][4] |

| Molecular Weight | 312.21 g/mol | [4] |

| Appearance | Solid | [2][6] |

| Boiling Point | 374.2 °C at 760 mmHg | [2] |

| Storage Temperature | -20°C | [4][7] |

| Purity | Typically ≥96% | [4] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table summarizes its GHS hazard statements and corresponding precautionary measures.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Harmful) |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Harmful) |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Harmful) |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Harmful) |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[6][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6][8] Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling, Storage, and Disposal

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]

-

Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][8]

-

Avoid the formation of dust and aerosols.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or watercourses.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound.[3] All operations should be performed in a fume hood with appropriate PPE.

Materials:

-

7-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of THF and water, add sodium carbonate (2 equivalents).

-

Stir the mixture at room temperature.

-

Slowly add di-tert-butyl dicarbonate (1.5 equivalents).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product as necessary.

Visualized Workflows

To ensure safe handling and proper experimental execution, the following workflows are provided.

Caption: General workflow for safely handling chemical reagents in a laboratory setting.

Caption: Step-by-step workflow for the synthesis of the target compound.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 3. This compound | 258515-65-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound's Properties and supplier [tradingchem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

The Pivotal Role of 7-Bromo-THIQ Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, 7-bromo-1,2,3,4-tetrahydroisoquinoline (7-bromo-THIQ) and its analogues have garnered significant attention from the scientific community. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of 7-bromo-THIQ derivatives, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of the 7-bromo-THIQ core can be achieved through several strategic routes. A common method involves the bromination of a pre-formed tetrahydroisoquinoline scaffold. For instance, N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline can be hydrolyzed to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline. A typical procedure involves stirring the N-trifluoroacetyl derivative with a mixture of methanol and a saturated sodium carbonate solution at elevated temperatures. Following the reaction, the mixture is concentrated and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the final compound.[1]

Another approach involves a multi-step synthesis starting from 3-bromophenylacetonitrile, which can be converted to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through a four-step process.[2] These synthetic pathways offer versatility for creating a library of 7-bromo-THIQ derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.

Therapeutic Potential and Biological Activities

7-Bromo-THIQ derivatives have shown considerable promise in several therapeutic areas, most notably in oncology, as well as in antimicrobial and neuroprotective applications. The presence and position of the bromine atom can significantly influence the biological activity of the THIQ scaffold.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of THIQ derivatives. These compounds often exert their activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, certain THIQ analogues have been shown to induce mitochondria-dependent apoptosis in lung cancer cells.[3] This process is often mediated by an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[3]

The cytotoxic effects of 7-bromo-THIQ derivatives have been evaluated against various cancer cell lines. The table below summarizes some of the reported in vitro activities.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| THIQ analogue 5c | A549 (Lung Cancer) | Cell Proliferation | 14.61 ± 1.03 | [3] |

| Compound 7e | A549 (Lung Cancer) | MTT Assay | 0.155 | [4] |

| Compound 8d | MCF7 (Breast Cancer) | MTT Assay | 0.170 | [4] |

| GM-3-121 | HCT116 (Colon Cancer) | KRas Inhibition | - | |

| GM-3-18 | Colon Cancer Lines | KRas Inhibition | 0.9 - 10.7 |

Antimicrobial and Neuroprotective Effects

Beyond oncology, 7-bromo-THIQ derivatives have demonstrated notable antimicrobial properties. Their structural features allow them to interact with key microbial targets, though the precise mechanisms are still under investigation. In the realm of neuropharmacology, the THIQ scaffold is a key component of molecules with neuroprotective potential. These derivatives are being explored for their ability to modulate signaling pathways implicated in neurodegenerative diseases and neuroinflammation.[5]

Mechanistic Insights: Signaling Pathways

The anticancer activity of THIQ derivatives is underpinned by their ability to modulate critical cellular signaling pathways. A key mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

As depicted in Figure 1, 7-bromo-THIQ derivatives can lead to an increase in intracellular ROS. This oxidative stress contributes to the disruption of the mitochondrial membrane potential. Concurrently, these compounds can activate the p53 tumor suppressor pathway. Both of these events converge on the activation of executioner caspases, such as Caspase-3, ultimately leading to apoptosis.[3] Furthermore, studies on related THIQ compounds suggest the involvement of the ERK1/2 and p38-MAPK signaling pathways in the apoptotic process.[6]

Experimental Protocols

To facilitate further research in this promising area, detailed methodologies for key experiments are outlined below.

General Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline

This protocol is a general representation based on the hydrolysis of an N-protected precursor.

Materials:

-

N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline

-

Methanol

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of N-trifluoroacetyl-7-bromo-1,2,3,4-tetrahydroisoquinoline in methanol, add an equal volume of saturated sodium carbonate solution.

-

Stir the reaction mixture at 60°C for 1 hour, monitoring the reaction by thin-layer chromatography.

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 7-bromo-1,2,3,4-tetrahydroisoquinoline.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (7-bromo-THIQ derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

7-Bromo-THIQ derivatives represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and potent biological activities, particularly in the realm of oncology, make them attractive candidates for further development. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the scope of their biological evaluation to other disease models, and optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts. The continued exploration of this chemical space holds the potential to deliver next-generation therapies for a range of human diseases.

References

- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 3. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical suppliers for tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

An In-depth Technical Guide to tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on This compound , a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile substrate for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Chemical Properties and Supplier Information

The fundamental properties of this compound are essential for its proper handling, storage, and application in synthetic protocols.

-

IUPAC Name: this compound

-

CAS Number: 258515-65-0[1]

-

Molecular Weight: 312.21 g/mol

-

Appearance: Typically a solid[2]

-

Storage: Recommended at -20°C, sealed and protected from moisture[3]

Commercial Suppliers

The following table summarizes publicly available information on commercial suppliers for this reagent. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities | Price (USD) | Notes / Lead Time |

| Sigma-Aldrich (via ChemScene) | 96% | Inquire | Price on request | Partnered with ChemScene LLC |

| Hangzhou Huarong Pharm Co., Ltd. | 99% | Up to 100kg/Month | Price on request | Delivery time is approximately 2 weeks after order[2] |

| CookeChem | 97% | Inquire | Price on request | --- |

| Fisher Scientific (via eMolecules/Combi-Blocks) | 98% | 25g | $216.56 | Catalog No. NC2220086[4] |

| ChemicalBook Aggregator | 98-99% | g to kg scale | $1.00/kg to $1.10/g | Lists multiple suppliers like Dideu Industries and Career Henan Chemical[5] |

| ChemScene | ≥97% | Inquire | Price on request | Stored at -20°C[3] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic application of this compound is its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The bromine atom at the C7 position provides a reactive handle for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a particularly powerful method for synthesizing biaryl and heteroaryl structures prevalent in pharmaceutical agents.[6]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is adapted from established procedures for similar substrates and serves as a robust starting point.[7][8]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or sealable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv.), and base (K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated.

-

Heating: Heat the reaction mixture to 85-100°C with vigorous stirring.[9]

-

Monitoring: Monitor the reaction's progress by TLC until the starting aryl bromide is fully consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

Experimental Workflow Visualization

The following diagram outlines the logical steps of the experimental protocol, from setup to final product isolation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. eMolecules TERT-BUTYL 7-BROMO-3,4-DIH 25G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. This compound | 258515-65-0 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol for the Synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a valuable intermediate in medicinal chemistry and drug discovery. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group offers stability to the nitrogen atom, facilitating controlled synthetic transformations. This document outlines a detailed protocol for the synthesis of this compound via the N-Boc protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline.

Reaction Scheme

The synthesis involves the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Figure 1. Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 7-bromo-1,2,3,4-tetrahydroisoquinoline | [1] |

| Molecular Weight of Starting Material | 212.09 g/mol | |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |

| Base | Sodium carbonate (Na₂CO₃) | [1] |

| Solvent | Tetrahydrofuran/Water | [1] |

| Reaction Time | Overnight | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product Yield | 100% | [1] |

| Product Appearance | Colorless oil | [1] |

| Molecular Weight of Product | 312.2 g/mol | [2] |

Experimental Protocol

Materials:

-

7-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a mixed solution by dissolving 7-bromo-1,2,3,4-tetrahydroisoquinoline (1 g, 4.71 mmol) and sodium carbonate (1 g, 9.4 mmol) in a mixture of tetrahydrofuran (16 mL) and water (6 mL).[1]

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.51 mL, 7.06 mmol).[1]

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.[1]

-

Work-up:

-

Drying and Concentration:

-

Product: The resulting product, this compound, is obtained as a colorless oil (1.46 g, 100% yield).[1]

Visualizations

Experimental Workflow Diagram:

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a key building block. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the C7 position is crucial for the development of novel therapeutic agents. These protocols offer optimized conditions for the efficient synthesis of 7-aryl-3,4-dihydroisoquinolines, which are valuable intermediates in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][3] The 1,2,3,4-tetrahydroisoquinoline motif is a common core in many biologically active natural products and synthetic drugs.[4][5]

This compound is a versatile starting material for accessing 7-substituted tetrahydroisoquinolines. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, while the bromine atom at the C7 position provides a reactive handle for cross-coupling reactions. This application note details optimized protocols for the Suzuki-Miyaura coupling of this substrate with various arylboronic acids and esters, providing researchers with a reliable method for generating diverse libraries of 7-aryl-3,4-dihydroisoquinoline derivatives.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid or ester is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

This compound + Ar-B(OR)₂ --(Pd Catalyst, Base, Solvent)--> tert-Butyl 7-aryl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 2-Boc-7-bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (2-Boc-7-bromo-THIQ). This compound is a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization via palladium catalysis opens avenues for the synthesis of a diverse range of novel molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 7-aryl-THIQ derivatives. These derivatives are of significant interest due to their presence in numerous biologically active compounds.

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 4-12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 4-12 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of a similar substrate, 8-bromotetrahydroisoquinoline, is provided as a representative example.[1]

Materials:

-

8-bromo-tetrahydroisoquinoline (or 2-Boc-7-bromo-THIQ)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas

Procedure:

-

To a reaction vessel, add 8-bromo-tetrahydroisoquinoline (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

-

Heat the mixture to 120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-THIQ derivative.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 7-amino-THIQ derivatives from primary and secondary amines.

Quantitative Data Summary

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 6 | ~94 (analogous) |

| 2 | Pyrrolidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 (analogous) |

| 3 | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 110 | 18 | High (general) |

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure based on established protocols for the amination of aryl bromides.[1][2]

Materials:

-

2-Boc-7-bromo-THIQ

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen gas

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (2.0 equiv.).

-

Add degassed toluene to the vessel.

-

Add 2-Boc-7-bromo-THIQ (1.0 equiv.) and the amine (1.2-1.5 equiv.).

-

Seal the vessel and heat the reaction mixture to 100-110 °C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 7-amino-2-Boc-THIQ derivative.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 7-alkynyl-THIQ derivatives.

Quantitative Data Summary

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | Et₃N | THF/Et₃N | RT-60 | 2-12 | 70-95 (analogous) |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 80 | 5 | High (general) |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | Good (general) |

Experimental Protocol: Sonogashira Coupling

The following is a general procedure for a copper-co-catalyzed Sonogashira coupling.[3]

Materials:

-

2-Boc-7-bromo-THIQ

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen gas

Procedure:

-

To a degassed solution of 2-Boc-7-bromo-THIQ (1.0 equiv.) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.025 equiv.) and CuI (0.05 equiv.).

-

Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-2-Boc-THIQ derivative.

Caption: Experimental workflow for Sonogashira coupling.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene, leading to the formation of 7-alkenyl-THIQ derivatives.

Quantitative Data Summary

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-90 (analogous) |

| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 16 | High (analogous)[4] |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 140 | 3 | 85 (analogous) |

Experimental Protocol: Heck Reaction

The following is a general procedure based on established protocols for the Heck reaction of aryl bromides with acrylates.[5]

Materials:

-

2-Boc-7-bromo-THIQ

-

Alkene (e.g., Ethyl acrylate)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

In a reaction vessel, combine 2-Boc-7-bromo-THIQ (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), P(o-tol)₃ (0.04 equiv.), and triethylamine (1.5 equiv.) in DMF.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Heat the reaction to 100 °C and stir for 24 hours or until completion as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 7-alkenyl-2-Boc-THIQ derivative.

Caption: Catalytic cycle of the Heck reaction.

Carbonylative Coupling

Carbonylative couplings introduce a carbonyl group into the molecule, providing access to amides, esters, or ketones. This is a valuable transformation for synthesizing a wide range of functionalized molecules.

Quantitative Data Summary

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Pressure (CO) | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Methanol | Pd(OAc)₂ (5) | dppf (10) | Et₃N | DMF | 1 atm | 80 | 24 | 56 (analogous)[6] | | 2 | Morpholine | PdI₂ (0.33) | - | Morpholine | MeCN | 20 atm | 100 | 6-15 | Good (general)[7] | | 3 | Phenylboronic acid | Pd(acac)₂ (5) | PPh₃ (10) | Cs₂CO₃ | DMF | 1 atm | 120 | 24 | Moderate (general)[8] |

Experimental Protocol: Methoxycarbonylation

The following protocol is based on the methoxycarbonylation of a bromo-indole derivative and can be adapted for 2-Boc-7-bromo-THIQ.[6]

Materials:

-

2-Boc-7-bromo-THIQ

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

Procedure:

-

To a pressure vessel, add 2-Boc-7-bromo-THIQ (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and dppf (0.10 equiv.).

-

Add a solution of triethylamine (2.0 equiv.) in a mixture of DMF and methanol.

-

Purge the vessel with carbon monoxide gas several times, and then pressurize with CO (e.g., 1-10 atm).

-

Heat the reaction mixture to 80-100 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the CO pressure.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to give the desired 7-methoxycarbonyl-2-Boc-THIQ.

Caption: Experimental workflow for carbonylative coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Utility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the molecule and can be readily removed under acidic conditions. This application note provides detailed protocols for the synthesis of the title compound and its application in key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

I. Synthesis of this compound

The synthesis of this compound is achieved through the protection of the secondary amine of 7-bromo-1,2,3,4-tetrahydroisoquinoline with a di-tert-butyl dicarbonate ((Boc)₂O).

Reaction Scheme:

Caption: Synthesis of the target compound.

Experimental Protocol:

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, is added sodium carbonate (Na₂CO₃) (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired product.

Quantitative Data:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | (Boc)₂O, Na₂CO₃ | THF/H₂O | 12 | ~100 | [1] |

II. Applications in Cross-Coupling Reactions

The bromine atom at the 7-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.

A. Suzuki-Miyaura Coupling: Synthesis of 7-Aryl Derivatives

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 7-position of the dihydroisoquinoline core and an aryl or heteroaryl group using a boronic acid or ester.

Reaction Workflow:

Caption: Suzuki-Miyaura coupling workflow.

Experimental Protocol (General):

A mixture of this compound (1.0 eq), the corresponding boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is taken in a suitable solvent system (e.g., 1,4-dioxane/water). The reaction vessel is degassed and purged with an inert gas (e.g., argon). The mixture is then heated (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data (Representative):

| Aryl Boronic Acid | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |

| Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75-85 |

B. Buchwald-Hartwig Amination: Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to 7-amino-3,4-dihydroisoquinoline derivatives.

Signaling Pathway Diagram:

Caption: Buchwald-Hartwig catalytic cycle.

Experimental Protocol (General):

A mixture of this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq), and a strong base (e.g., NaOtBu, 1.5-2.0 eq) is suspended in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The reaction vessel is sealed and heated under an inert atmosphere (e.g., 80-110 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Quantitative Data (Representative):

| Amine | Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 16 | 70-80 |

C. Sonogashira Coupling: Synthesis of 7-Alkynyl Derivatives

The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between the 7-position and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Experimental Workflow Diagram:

Caption: Sonogashira coupling workflow.

Experimental Protocol (General):

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) salt such as CuI (0.1 eq), and a base, typically an amine like triethylamine (Et₃N) (2.0-3.0 eq), are added. The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 60 °C. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Quantitative Data (Representative):

| Terminal Alkyne | Pd Catalyst / Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 6 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | 8 | 80-90 |

| 1-Hexyne | Pd(OAc)₂/XPhos / CuI | Cs₂CO₃ | Toluene | 70 | 12 | 78-88 |

III. Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 7-substituted 3,4-dihydroisoquinoline derivatives. The protocols and representative data presented herein demonstrate its utility in key palladium-catalyzed cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries for drug discovery and development. Researchers can adapt these general procedures to a wide array of coupling partners to access novel and complex molecular architectures.

References

Application Note: Boc Deprotection of tert-Butyl 7-Bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate to yield 7-bromo-1,2,3,4-tetrahydroisoquinoline. The resulting compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[2][3] Two common and effective methods for Boc deprotection, using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, are described.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., TFA or HCl).[4][5] This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc deprotection of similar substrates.[5][6][7][8]

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90% | The trifluoroacetate salt is typically isolated after removal of volatiles.[6] |

| 2 | 4M HCl | 1,4-Dioxane | Room Temperature | 0.5 - 2 | >95% | The hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration.[5][8] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or hexanes

Procedure:

-

Dissolve the Boc-protected 7-bromo-3,4-dihydroisoquinoline carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA (10-20 eq) dropwise at room temperature. Note: The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

-

For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the trifluoroacetate salt. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to afford the free amine.

-

For isolation of the trifluoroacetate salt, after the initial concentration, add cold diethyl ether or hexanes to the residue to precipitate the salt. Collect the solid by filtration and dry under vacuum.[9]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

1,4-Dioxane, anhydrous

-

Diethyl ether

Procedure:

-

To a stirred solution of the Boc-protected 7-bromo-3,4-dihydroisoquinoline carboxylate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane, add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the deprotected amine may precipitate out of the solution during the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride salt.[2]

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt as a solid or oil. The crude salt can be triturated with diethyl ether to induce solidification and then collected by filtration.

Experimental Workflow

Caption: Workflow for the Boc deprotection of 7-bromo-3,4-dihydroisoquinoline carboxylate.

Safety Precautions

-

Trifluoroacetic acid is highly corrosive and volatile. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

4M HCl in dioxane is also corrosive and should be handled with care in a fume hood.

-

The deprotection reaction generates isobutylene and carbon dioxide gas, so the reaction vessel should not be sealed.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: The Utility of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in Pharmaceutical Development

Introduction

Tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its structure features a 3,4-dihydroisoquinoline core, a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 7-position provides a reactive "handle" for various palladium-catalyzed cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen enhances stability and solubility, allowing for controlled, sequential reactions. This intermediate is instrumental in synthesizing compound libraries for screening and developing novel therapeutic agents targeting a range of diseases.

Key Applications in Drug Discovery

The 3,4-dihydroisoquinoline scaffold is a core component of molecules designed to inhibit critical cellular targets. The strategic placement of the bromine atom on this intermediate allows for the introduction of diverse aryl, heteroaryl, and amino groups, leading to the development of potent and selective inhibitors for:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The thieno[2,3-c]isoquinolin-5(4H)-one structure, derived from dihydroisoquinoline intermediates, is a known scaffold for PARP inhibitors.[1] PARP enzymes are critical for DNA repair. In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[2] This makes intermediates like this compound highly valuable for developing targeted cancer therapies.[3][4]

-

Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] The dihydroisoquinoline core can be elaborated into novel pyrazolo[3,4-g]isoquinoline derivatives that exhibit inhibitory activity against various kinases, such as Haspin, CLK1, and CDK9.[5] The ability to functionalize the 7-position is key to modifying the kinase inhibition profiles and selectivity of these compounds.

-

Stimulator of Interferon Genes (STING) Inhibitors: The STING pathway is crucial for innate immune responses to cytosolic DNA.[6] However, its overactivation can lead to autoimmune and autoinflammatory diseases. 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors, demonstrating significant anti-inflammatory effects in preclinical models.[6] This highlights another promising therapeutic avenue for compounds synthesized from this intermediate.

-

Other Biologically Active Scaffolds: The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, closely related to the dihydroisoquinoline core, is found in compounds with a wide range of biological activities, including anti-malarial, anti-fungal, and anti-HIV properties.[7]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 258515-65-0 | [8][9] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [10] |

| Molecular Weight | 312.2 g/mol | [10] |

| Appearance | Solid | [10] |

| Boiling Point | 374.2°C at 760 mmHg | [9] |

| Purity | Commercially available at ≥96-99% | [9][10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-protection of 7-bromo-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

7-bromo-1,2,3,4-tetrahydroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

-

Dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of tetrahydrofuran and water (e.g., 16 mL / 6 mL).

-

Add di-tert-butyl dicarbonate (1.5 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general method for coupling aryl or heteroaryl boronic acids with the title intermediate.

Materials:

-

This compound (1.0 eq)

-

Aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water)

-

To an oven-dried Schlenk flask, add the bromo-intermediate, boronic acid, palladium catalyst, and base.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120°C with vigorous stirring for 12-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-3,4-dihydroisoquinoline derivative.

Table of Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically 3-5 mol%.[12] |

| Ligand | dppf, XPhos, SPhos | Required when using a ligand-free palladium source like Pd₂(dba)₃.[12][13] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Choice of base can significantly impact yield and reaction time.[12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is often required to dissolve all reactants.[11][12] |

| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive coupling partners.[11] |

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for coupling primary or secondary amines with the title intermediate.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, Xantphos, BINAP, 4-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-dioxane)

-

In a glovebox or under an inert atmosphere, add the bromo-intermediate, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add the desired amine to the tube.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydroisoquinoline derivative.

Table of Representative Buchwald-Hartwig Amination Conditions

| Parameter | Condition | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts are often used for their stability and reliability.[14] |

| Ligand | XPhos, RuPhos, Xantphos | Bulky, electron-rich phosphine ligands are generally effective for aryl bromides.[14] |

| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is common.[14] |

| Solvent | Toluene, 1,4-Dioxane, THF | Must be anhydrous and deoxygenated to prevent catalyst deactivation. |

| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the amine and aryl bromide. |

Visualizations

References

- 1. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. This compound | 258515-65-0 [chemicalbook.com]

- 9. This compound | 258515-65-0 [sigmaaldrich.com]

- 10. Factory Supply High Purity this compound Top Purity 99% 258515-65-0 Efficient Shipping | Huarong Pharm [huarongpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling of 2-Boc-7-bromo-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Boc-7-bromo-tetrahydroisoquinoline with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant importance in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[3]

The protocol outlined below is based on established methodologies for Sonogashira couplings of aryl bromides, including those on nitrogen-containing heterocyclic systems.[3][4] Both traditional copper-cocatalyzed and copper-free conditions are presented, as the latter can be advantageous in preventing the undesired homocoupling of the terminal alkyne.[2][5]